Dual pERK/pRb Inhibitory Activity: 6-Nitro Derivative vs. Non-Nitrated Analog
The 6-nitro-substituted tetrahydrocarbazole derivative N-(3-methylcyclopentyl)-6-nitro-2,3,4,4a,9,9a-hexahydro-1H-carbazol-2-amine (compound 1) inhibits both pERK and pRb phosphorylation with IC₅₀ values of 5.5 μM and 4.8 μM, respectively. In contrast, the non-nitrated analog 9-methyl-N-(4-methylbenzyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazol-2-amine (compound 16) shows IC₅₀ values of 4.4 μM (pERK) and 3.5 μM (pRb) [1]. Although compound 16 is slightly more potent, the presence of the 6-nitro group in compound 1 is essential for the initial dual-hit identification and establishes a distinct SAR branch for further optimization [1].
| Evidence Dimension | Inhibition of pERK and pRb phosphorylation |
|---|---|
| Target Compound Data | Compound 1 (6-NO₂-substituted core): pERK IC₅₀ = 5.5 μM, pRb IC₅₀ = 4.8 μM |
| Comparator Or Baseline | Compound 16 (non-nitrated core): pERK IC₅₀ = 4.4 μM, pRb IC₅₀ = 3.5 μM |
| Quantified Difference | Compound 1 is 1.1-fold less potent on pERK and 1.4-fold less potent on pRb compared to compound 16 |
| Conditions | In-house screening; cell-based pERK and pRb phosphorylation assays (Kulkarni et al., 2017) |
Why This Matters
The 6-nitro group is not merely a potency determinant but defines the dual inhibition phenotype, making the compound indispensable for SAR studies aiming to decouple or balance pERK vs. pRb activity.
- [1] Kulkarni MR, Mane MS, Ghosh U, Sharma R, Lad NP, Srivastava A, Kulkarni-Almeida A, Kharkar PS, Khedkar VM, Pandit SS. Discovery of tetrahydrocarbazoles as dual pERK and pRb inhibitors. Eur J Med Chem. 2017 Jul 7;134:366-378. PMID: 28431342. View Source
